7-Bromo-4-chlorothieno[3,2-c]pyridine
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Overview
Description
7-Bromo-4-chlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H3BrClNS and a molecular weight of 248.53 g/mol It is characterized by the presence of both bromine and chlorine atoms attached to a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chlorothieno[3,2-c]pyridine typically involves the bromination and chlorination of thieno[3,2-c]pyridine derivatives. One common method involves the reaction of 4-chlorothieno[3,2-c]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis techniques such as continuous flow chemistry. This approach allows for the efficient and consistent production of the compound while minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chlorothieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thieno[3,2-c]pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
7-Bromo-4-chlorothieno[3,2-c]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chlorothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 7-Bromo-4-chlorothieno[3,2-c]pyridine include other thieno[3,2-c]pyridine derivatives such as:
- 3-Bromo-4-chlorothieno[3,2-c]pyridine
- 2-Bromo-4-chlorothieno[3,2-c]pyridine
- 4-Amino-3-bromothieno[3,2-c]pyridine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
7-bromo-4-chlorothieno[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKCXXTMCUWLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=C2Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676664 |
Source
|
Record name | 7-Bromo-4-chlorothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29064-76-4 |
Source
|
Record name | 7-Bromo-4-chlorothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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